![molecular formula C13H21N3O B7537233 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7537233.png)
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CYM-51010, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of pyrazolylacetamides and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmission in the brain, which results in its anti-convulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the brain, which leads to its anti-inflammatory effects. It also reduces the levels of glutamate and increases the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for GABA receptors, which makes it an ideal candidate for studying the GABAergic system. However, one of the limitations of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could focus on its potential use in the treatment of neuropathic pain. Another area of research could focus on its potential use in the treatment of anxiety disorders. Further studies could also investigate the long-term effects of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide on the brain and its potential for addiction or dependence.
Conclusion:
In conclusion, 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a novel compound that has shown promising results in scientific research. It has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported by several researchers using different methods. One of the most common methods involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclopentylmagnesium bromide followed by the reaction with acetyl chloride. The resulting compound is then purified through recrystallization to obtain 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-13(10(2)16(3)15-9)14-12(17)8-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHGUPBRBHRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.